Dibenzofuran, tetrabromotrichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzofuran, tetrabromotrichloro- (DBFTC) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a complex process that involves multiple steps and requires specialized equipment and expertise. In
Wissenschaftliche Forschungsanwendungen
Dibenzofuran, tetrabromotrichloro- has a wide range of potential scientific research applications, including its use as a flame retardant, plasticizer, and lubricant additive. Dibenzofuran, tetrabromotrichloro- has been shown to be effective in reducing the flammability of materials, making it a valuable tool in the development of fire-resistant materials. In addition, Dibenzofuran, tetrabromotrichloro- has been used as a plasticizer in the production of polymers, improving their flexibility and durability. Finally, Dibenzofuran, tetrabromotrichloro- has been used as a lubricant additive, reducing friction and wear in mechanical systems.
Wirkmechanismus
The mechanism of action of Dibenzofuran, tetrabromotrichloro- is complex and not fully understood. However, it is believed that Dibenzofuran, tetrabromotrichloro- acts as a flame retardant by releasing bromine radicals when exposed to heat, which react with free radicals produced during the combustion process. This reaction produces stable brominated compounds, which act as a barrier to prevent further combustion.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Dibenzofuran, tetrabromotrichloro- are not well understood, and more research is needed in this area. However, studies have shown that Dibenzofuran, tetrabromotrichloro- can accumulate in the environment and have potential toxic effects on aquatic organisms. In addition, Dibenzofuran, tetrabromotrichloro- has been shown to have estrogenic effects, which can lead to adverse health effects in humans and animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Dibenzofuran, tetrabromotrichloro- in lab experiments include its unique properties, such as its flame retardant and plasticizing effects. However, the synthesis of Dibenzofuran, tetrabromotrichloro- is a complex and time-consuming process that requires specialized equipment and expertise. In addition, Dibenzofuran, tetrabromotrichloro- can be expensive to produce, which may limit its use in some research applications.
Zukünftige Richtungen
There are many potential future directions for research on Dibenzofuran, tetrabromotrichloro-. One area of research could focus on developing more efficient and cost-effective synthesis methods for Dibenzofuran, tetrabromotrichloro-. In addition, more research is needed to understand the biochemical and physiological effects of Dibenzofuran, tetrabromotrichloro-, particularly its potential toxicity and estrogenic effects. Finally, research could focus on developing new applications for Dibenzofuran, tetrabromotrichloro-, such as its use in the development of new flame retardant materials or as a lubricant additive in new mechanical systems.
Conclusion:
In conclusion, Dibenzofuran, tetrabromotrichloro- is a complex chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis of Dibenzofuran, tetrabromotrichloro- is a time-consuming and expensive process that requires specialized equipment and expertise. Dibenzofuran, tetrabromotrichloro- has a wide range of potential scientific research applications, including its use as a flame retardant, plasticizer, and lubricant additive. However, more research is needed to understand the biochemical and physiological effects of Dibenzofuran, tetrabromotrichloro- and to develop more efficient and cost-effective synthesis methods.
Synthesemethoden
The synthesis of Dibenzofuran, tetrabromotrichloro- is a complex process that involves multiple steps and requires specialized equipment and expertise. The first step involves the synthesis of dibenzofuran, which is then brominated to form tetrabromodibenzofuran. This compound is then chlorinated to form tetrabromotrichlorodibenzofuran. The final product is obtained through a series of purification steps, including crystallization and recrystallization. The synthesis of Dibenzofuran, tetrabromotrichloro- is a time-consuming and expensive process that requires careful attention to detail and strict adherence to safety protocols.
Eigenschaften
CAS-Nummer |
107207-41-0 |
---|---|
Produktname |
Dibenzofuran, tetrabromotrichloro- |
Molekularformel |
C12H8Br4Cl3O-7 |
Molekulargewicht |
594.2 g/mol |
IUPAC-Name |
dibenzofuran;tetrabromide;trichloride |
InChI |
InChI=1S/C12H8O.4BrH.3ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;/h1-8H;7*1H/p-7 |
InChI-Schlüssel |
ZRBFRENNSJKXLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Cl-].[Br-].[Br-].[Br-].[Br-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Cl-].[Br-].[Br-].[Br-].[Br-] |
Synonyme |
Tetrabromotrichlorodibenzofuran |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.